molecular formula C12H25NO B13290744 N-(1-methoxypropan-2-yl)-3,3-dimethylcyclohexan-1-amine

N-(1-methoxypropan-2-yl)-3,3-dimethylcyclohexan-1-amine

Cat. No.: B13290744
M. Wt: 199.33 g/mol
InChI Key: JQJHBMUVDSRBMJ-UHFFFAOYSA-N
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Description

N-(1-methoxypropan-2-yl)-3,3-dimethylcyclohexan-1-amine is an organic compound with a complex structure that includes a cyclohexane ring substituted with a dimethyl group and an amine group attached to a methoxypropan-2-yl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-methoxypropan-2-yl)-3,3-dimethylcyclohexan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3,3-dimethylcyclohexanone with 1-methoxypropan-2-amine under acidic conditions to form the desired product. The reaction typically requires a catalyst such as hydrochloric acid and is carried out at elevated temperatures to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and increase yield. The use of advanced purification techniques such as distillation and crystallization ensures the production of high-purity compounds suitable for various applications.

Chemical Reactions Analysis

Types of Reactions

N-(1-methoxypropan-2-yl)-3,3-dimethylcyclohexan-1-amine undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or secondary amines.

Scientific Research Applications

N-(1-methoxypropan-2-yl)-3,3-dimethylcyclohexan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: The compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(1-methoxypropan-2-yl)-3,3-dimethylcyclohexan-1-amine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-methoxypropan-2-yl)-2,3-dihydro-1H-inden-2-amine
  • 2-chloro-N-(1-methoxypropan-2-yl)acetamide
  • 1-methoxypropan-2-yl acetate

Uniqueness

N-(1-methoxypropan-2-yl)-3,3-dimethylcyclohexan-1-amine is unique due to its specific structural features, such as the presence of a cyclohexane ring with dimethyl substitution and an amine group attached to a methoxypropan-2-yl group. These structural characteristics confer distinct chemical properties and reactivity, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C12H25NO

Molecular Weight

199.33 g/mol

IUPAC Name

N-(1-methoxypropan-2-yl)-3,3-dimethylcyclohexan-1-amine

InChI

InChI=1S/C12H25NO/c1-10(9-14-4)13-11-6-5-7-12(2,3)8-11/h10-11,13H,5-9H2,1-4H3

InChI Key

JQJHBMUVDSRBMJ-UHFFFAOYSA-N

Canonical SMILES

CC(COC)NC1CCCC(C1)(C)C

Origin of Product

United States

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